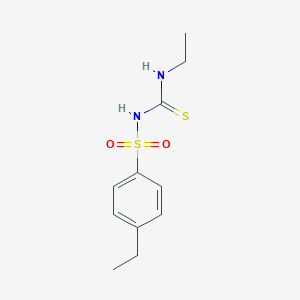

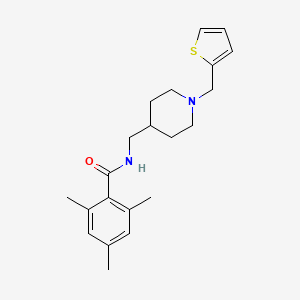

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

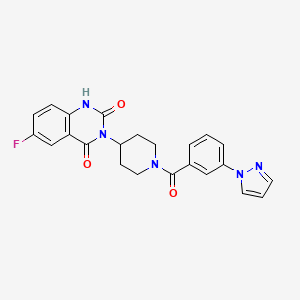

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the family of sulfonylureas, which are known for their ability to regulate insulin secretion in the pancreas. However, EHT 1864 has shown promise in inhibiting the activity of Rho guanine nucleotide exchange factors (RhoGEFs), which are proteins involved in cell signaling pathways that play a crucial role in cancer cell proliferation and metastasis.

科学的研究の応用

Anti-Inflammatory Applications

This compound has been studied for its potential anti-inflammatory effects. The structural similarity to celecoxib, a well-known anti-inflammatory drug, suggests that derivatives of this compound could be synthesized and evaluated for their ability to reduce inflammation. Research indicates that certain derivatives exhibit significant anti-inflammatory activity without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib .

Analgesic Properties

Derivatives of 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide have been shown to possess analgesic properties. This means they can potentially be used to develop new pain-relief medications. One particular derivative demonstrated significant analgesic activity in research studies .

Antioxidant Effects

The antioxidant capacity of this compound’s derivatives is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases. The compound’s derivatives could contribute to the development of new antioxidant therapies .

Anticancer Activity

Research has explored the use of 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide derivatives as anticancer agents. These derivatives have been evaluated against various cancer cell lines, including breast cancer cell lines MDA-MB-231 and MCF-7. Some derivatives showed significant inhibitory effects on cancer cell proliferation, indicating potential applications in cancer treatment .

Anti-HCV Agent

The compound’s derivatives have also been investigated for their activity against Hepatitis C Virus (HCV). Specifically, they have been tested for their inhibitory effects on the HCV NS5B RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. This suggests a potential use in developing treatments for HCV infection .

Carbonic Anhydrase IX Inhibition

In the context of cancer, carbonic anhydrase IX (CA IX) is often overexpressed in solid tumors and is associated with tumor hypoxia and altered pH. Derivatives of 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide have been shown to inhibit CA IX effectively. This inhibition is crucial for discovering novel antiproliferative agents, as selective inhibition of CA IX can be a therapeutic target for cancer treatment .

作用機序

Target of Action

Similar compounds, such as benzenesulfonamides, are known to target enzymes like carbonic anhydrase .

Mode of Action

Benzenesulfonamides, a related class of compounds, are known to inhibit the enzyme carbonic anhydrase . This inhibition could potentially alter the pH balance within cells, affecting various cellular processes.

Biochemical Pathways

The inhibition of carbonic anhydrase by related compounds can disrupt the conversion of carbon dioxide and water into bicarbonate and protons, a critical process in many biological systems .

Result of Action

The inhibition of carbonic anhydrase by related compounds can lead to changes in ph balance within cells, potentially affecting a variety of cellular processes .

特性

IUPAC Name |

1-ethyl-3-(4-ethylphenyl)sulfonylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S2/c1-3-9-5-7-10(8-6-9)17(14,15)13-11(16)12-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIYMWSRCZTJHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B2899230.png)

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2899234.png)

![N-[(cyclopropylcarbonyl)oxy]-N-{(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amine](/img/structure/B2899238.png)

![Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2899245.png)

![Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2899248.png)

![tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate](/img/structure/B2899252.png)